escin Ia

Catalog No.
S629919
CAS No.
123748-68-5
M.F
C55H86O24
M. Wt
1131.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
escin Ia

CAS Number

123748-68-5

Product Name

escin Ia

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1

InChI Key

AXNVHPCVMSNXNP-IVKVKCDBSA-N

SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Synonyms

escin Ia, escin-Ia

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C

Anti-inflammatory and Venotonic Properties

Escin Ia exhibits anti-inflammatory and venotonic effects, making it a potential candidate for treating chronic venous insufficiency (CVI) and related conditions. Studies have shown its ability to:

  • Reduce inflammation and edema
  • Improve venous tone and blood flow

However, further clinical studies are needed to confirm these findings and establish the efficacy and safety of escin Ia for CVI treatment.

Anti-cancer Potential

Research suggests that escin Ia may possess anti-cancer properties. Studies have demonstrated its ability to:

  • Induce apoptosis (programmed cell death) in cancer cells
  • Inhibit cancer cell proliferation and metastasis

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of escin Ia is crucial for its potential clinical application. Research in this area focuses on:

  • Investigating the pharmacokinetic profile of escin Ia in animal models
  • Developing methods for quantifying escin Ia in biological samples

Escin Ia, also known as Aescin Ia, is a bioactive compound primarily derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It belongs to a class of compounds known as triterpene saponins, which are characterized by their complex glycosidic structures. Escin Ia is notable for its potential therapeutic properties, particularly in the treatment of various vascular disorders and its anti-inflammatory effects. Its chemical structure includes a triterpene aglycone with multiple sugar moieties, contributing to its biological activity and solubility in water .

Escin Ia exhibits a range of biological activities that make it a subject of interest in pharmacological research. Key activities include:

  • Anti-inflammatory Effects: Escin Ia has been shown to inhibit vascular permeability and reduce edema in animal models, suggesting its utility in treating inflammatory conditions .
  • Anticancer Properties: Recent studies indicate that escin Ia can suppress the metastasis of triple-negative breast cancer by inhibiting epithelial-mesenchymal transition (EMT) processes through down-regulation of lysyl oxidase-like 2 expression and up-regulation of E-cadherin .
  • Hypoglycemic Activity: It has demonstrated the ability to lower blood glucose levels in glucose tolerance tests conducted on rats, indicating potential applications in managing diabetes .

The synthesis of escin Ia can be achieved through extraction from natural sources or via chemical synthesis. The extraction process typically involves:

  • Solvent Extraction: Using organic solvents to isolate escin Ia from horse chestnut seeds.
  • Purification: Techniques such as chromatography are employed to purify escin Ia from other saponins present in the extract.
  • Chemical Synthesis: While less common, synthetic routes have been explored to create escin Ia analogs for research purposes.

The detailed mechanisms of these synthesis methods often require sophisticated techniques and equipment due to the complexity of saponin structures .

Escin Ia has several applications in both medicinal and cosmetic fields:

  • Pharmaceutical Use: It is utilized for its anti-inflammatory properties in treating conditions such as chronic venous insufficiency and hemorrhoids.
  • Cosmetic Industry: Due to its ability to improve skin elasticity and reduce swelling, escin Ia is included in formulations aimed at preventing cellulite and promoting skin health.
  • Research: Its role as an inhibitor of certain enzymes makes it a valuable tool in biochemical research, particularly in studies related to cancer metastasis and inflammation .

Studies on escin Ia's interactions have revealed significant insights into its mechanisms of action:

  • Enzyme Inhibition: Escin Ia has been identified as an inhibitor of HIV-1 protease, showcasing its potential as an antiviral agent .
  • Cellular Interactions: Research indicates that escin Ia affects signaling pathways involved in inflammation and cancer progression, particularly through modulation of protein expressions related to EMT .

These interaction studies underline the compound's versatility and potential therapeutic benefits across different medical fields.

Several compounds share structural similarities with escin Ia, particularly other saponins derived from horse chestnut or related plants. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Properties
Escin IbSimilar triterpene backbone with different sugar moietiesMore potent anti-inflammatory effects than escin Ia
Escin IIaContains additional sugar units compared to escin IaExhibits higher efficacy in reducing vascular permeability
Escin IIbVariations in acyl groups compared to escin IaDemonstrates distinct anti-cancer activities
Desacylescin IHydrolyzed form lacking acyl groupsReduced biological activity compared to parent saponins

Each compound exhibits unique biological activities influenced by minor structural variations, highlighting the importance of specific functional groups in determining therapeutic effects .

Molecular Structure and Formula (C55H86O24)

Escin Ia is a triterpene saponin with the molecular formula C55H86O24 and a molecular weight of 1131.26 Da [1] [2] [3]. The compound belongs to the oleanane-type pentacyclic triterpenoid saponin family and represents one of the major bioactive constituents extracted from horse chestnut seeds [4] [5]. The chemical structure of escin Ia is characterized by a complex pentacyclic triterpene aglycone backbone linked to a trisaccharide moiety through glycosidic bonds [6].

The systematic chemical name of escin Ia is (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid [1] [5]. The molecular structure contains multiple stereogenic centers, with 27 defined stereocenters contributing to its complex three-dimensional architecture [16] [17].

Table 1: Molecular Characteristics of Escin Ia

ParameterValueReference
Molecular FormulaC55H86O24 [1] [2] [3]
Molecular Weight1131.26 Da [1] [2] [3]
CAS Number123748-68-5 [1] [3] [8]
Stereogenic Centers27 [16] [17]
Chemical ClassTriterpene Saponin [4] [5] [6]

Physicochemical Properties and Characteristics

Escin Ia exhibits distinctive physicochemical properties that define its behavior under various environmental conditions [4] [37]. The compound appears as a white crystalline powder with specific optical and thermal characteristics [4] [37] [39]. The melting point of escin Ia ranges from 224 to 227°C, indicating its thermal stability under normal storage conditions [4] [30].

The compound demonstrates a specific rotation value of -22° in methanol, reflecting its chiral nature and stereochemical configuration [4]. The density of escin Ia is reported as 1.46 g/cm³, while the refractive index measures 1.627 [4] [38]. The predicted boiling point extends to 1140.6±65.0°C, though this represents a theoretical value due to potential decomposition at elevated temperatures [4].

Solubility characteristics of escin Ia vary significantly across different solvents [4] [36] [39]. The compound exhibits good solubility in methanol and ethanol, with moderate solubility in water [4] [36]. In dimethyl sulfoxide, escin Ia demonstrates enhanced solubility at 11.31 mg/mL when subjected to sonication [2]. The compound shows limited solubility in chloroform and acetic acid [4].

Table 2: Physicochemical Properties of Escin Ia

PropertyValueReference
AppearanceWhite Crystalline Powder [4] [37] [39]
Melting Point224-227°C [4] [30]
Specific Rotation-22° (MeOH) [4]
Density1.46 g/cm³ [4] [38]
Refractive Index1.627 [4] [38]
Predicted Boiling Point1140.6±65.0°C [4]
pKa2.63±0.70 [4]
Solubility in DMSO11.31 mg/mL [2]
Water SolubilityModerate [4] [36]

Structural Relationships to Other Escin Isomers

Comparison with Escin Ib

Escin Ia and escin Ib share the identical molecular formula C55H86O24 and molecular weight of 1131.26 Da, yet they differ significantly in their stereochemical configurations and ester substituents [9] [10] [11]. Both compounds belong to the beta-escin family, which constitutes the major active fraction in horse chestnut extracts [14] [18].

The primary structural distinction between escin Ia and escin Ib lies in their acyl group configurations [15]. Escin Ia contains both a 21-tigloyl group and a 2'-O-glucopyranosyl moiety, while escin Ib features either a 21-angeloyl group or a 2'-O-xylopyranosyl moiety [15]. This structural variation significantly influences their pharmacological activities, with escin Ib demonstrating more potent biological effects compared to escin Ia [15].

Research indicates that escin Ib exhibits superior activity in inhibiting vascular permeability induced by serotonin, while escin Ia shows no such effect [15]. The acyl groups present in both isomers are essential for their biological activity, as demonstrated by studies showing that desacylated derivatives lose their pharmacological properties [15].

Relationship to Isoescin Ia and Isoescin Ib

Isoescin Ia represents the alpha-escin counterpart of escin Ia, sharing the same molecular formula C55H86O24 but differing in stereochemical configuration [16] [17] [19]. The relationship between escin Ia and isoescin Ia involves a bidirectional interconversion process that occurs both in vitro and in vivo [19] [21].

The interconversion between escin Ia and isoescin Ia demonstrates that administration of one isomer leads to exposure to the other [19]. Studies reveal that the conversion of escin Ia to isoescin Ia is more extensive than the reverse process [19] [21]. This isomerization occurs when beta-escin solutions are subjected to heating at 100°C, resulting in transformation to the alpha-escin form [14].

Similarly, isoescin Ib serves as the alpha-escin equivalent of escin Ib, with both compounds exhibiting stronger pharmacological activity compared to their corresponding escin Ia and isoescin Ia counterparts [12] [21]. The alpha-escin components, including isoescin Ia and isoescin Ib, generally exhibit lower bioactivity compared to beta-escin constituents [12] [14].

Differentiation from α-Escin Components

The differentiation between escin Ia and alpha-escin components involves several distinctive characteristics related to solubility, melting points, hemolytic indices, and specific rotation values [12] [14] [18]. Beta-escin, which includes escin Ia and escin Ib, represents the major active ingredient in horse chestnut seed extracts, while alpha-escin serves as the minor component [12] [14].

Alpha-escin components, including isoescin Ia and isoescin Ib, can be distinguished from beta-escin through their enhanced water solubility compared to the relatively water-insoluble beta-escin forms [43] [46]. The alpha-escin fraction demonstrates different melting point characteristics and hemolytic activity profiles compared to beta-escin constituents [12] [14].

The structural classification system designates escin A (escin Ia) and escin B (escin Ib) as beta-escin, while escin C (isoescin Ia) and escin D (isoescin Ib) represent alpha-escin forms [14]. This nomenclature reflects the fundamental structural and stereochemical differences between these isomeric families [14] [18].

Structural Elucidation Methodologies

The structural elucidation of escin Ia employs multiple complementary analytical techniques to establish its complete molecular architecture and stereochemical configuration [22] [23] [24]. Mass spectrometry serves as a fundamental tool for molecular weight determination and fragmentation pattern analysis [25] [29].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the primary method for simultaneous analysis and identification of escin isomers [25]. This technique utilizes multiple reaction monitoring of the transition at m/z 1113.8→807.6 in positive ion mode, providing specific detection and quantification capabilities [25]. The method demonstrates linearity at concentrations up to 10 ng/mL with correlation coefficients exceeding 0.996 for all escin isomers [25].

Nuclear magnetic resonance spectroscopy constitutes another essential technique for structural characterization [24] [28]. Both one-dimensional and two-dimensional nuclear magnetic resonance analysis provide detailed information about molecular connectivity, stereochemistry, and functional group identification [24] [28]. The comprehensive analysis involves proton and carbon-13 nuclear magnetic resonance spectroscopy combined with heteronuclear correlation techniques [28].

Table 3: Analytical Methods for Escin Ia Structural Elucidation

MethodApplicationDetection ParametersReference
LC-MS/MSIsomer Analysism/z 1113.8→807.6 [25]
1H NMRProton AssignmentChemical Shifts [24] [28]
13C NMRCarbon FrameworkChemical Shifts [24] [28]
Mass SpectrometryMolecular Weight1131.26 Da [25] [29]
2D NMRConnectivityCorrelation Patterns [24] [28]

Thin-layer chromatography-densitometric analysis provides a complementary approach for qualitative and quantitative determination [26]. The optimal chromatographic conditions employ n-butanol-acetic acid-water (30:7:13, v/v/v) as the mobile phase with silica gel 60F254 plates [26]. Visualization requires appropriate dipping reagents, including 10% sulfuric acid in ethanol or 5% vanillin in methanol/sulfuric acid [26].

Near-infrared spectroscopy offers rapid quantitative analysis capabilities for escin Ia determination [27]. Partial least squares regression models demonstrate correlation coefficients of 0.9836 with prediction standard deviations of 0.05636 [27]. This method provides efficient quality control during extraction processes with analysis times of approximately 25 seconds compared to 50 minutes required for high-performance liquid chromatography methods [27].

Chemical Stability Parameters

The chemical stability of escin Ia depends on various environmental factors including temperature, humidity, pH, and storage conditions [30] [31] [32]. The compound demonstrates stability under recommended storage conditions when maintained at appropriate temperatures and protected from adverse environmental influences [30].

Temperature sensitivity represents a critical stability parameter for escin Ia [32]. Elevated temperatures above normal storage conditions can lead to degradation product formation [32]. The recommended storage temperature is 4°C with protection from light to maintain compound integrity [30]. Solutions stored at -80°C remain stable for six months, while storage at -20°C provides stability for one month [30].

Humidity control constitutes another essential factor for maintaining escin Ia stability [31]. The compound exhibits hygroscopic properties, readily absorbing moisture from the air [4] [37]. Accelerated stability studies conducted at 40°C with 75% relative humidity demonstrate gradual degradation over three-month periods [31].

Table 4: Stability Parameters for Escin Ia

Storage ConditionTemperatureHumidityStability PeriodReference
Recommended4°CControlledLong-term [30]
Solution (-80°C)-80°CControlled6 months [30]
Solution (-20°C)-20°CControlled1 month [30]
Accelerated40°C75% RH3 months [31]
Room Temperature25°CAmbientVariable [31]

pH conditions significantly influence escin Ia stability [32]. Acidic or alkaline environments should be avoided during storage and handling to prevent degradation and structural damage [32]. The compound maintains optimal stability under neutral pH conditions with appropriate buffering systems [32].

Escin Ia is a triterpene saponin that occurs naturally in various species of the genus Aesculus (Hippocastanaceae family) [1]. The compound is most abundantly found in Aesculus hippocastanum (European horse chestnut), where it constitutes a significant portion of the total escin content [2]. Comparative studies have revealed notable species-specific variations in escin Ia concentrations. Aesculus indica seeds contain approximately 13.4% total escin content by weight, which is higher than the 9.5% found in Aesculus hippocastanum [3]. However, Aesculus hippocastanum remains the primary commercial source due to its widespread cultivation and well-established extraction methods [4].

Aesculus chinensis represents another important source of escin Ia, particularly in traditional Chinese medicine applications [5]. Recent genomic studies have identified specific biosynthetic gene clusters in Aesculus chinensis that are responsible for escin production, including the genes AcOCS6, AcCYP716A278, AcCYP716A275, and AcCSL1 [5]. These findings have provided crucial insights into the molecular basis of escin Ia biosynthesis across different Aesculus species [6].

The distribution of escin Ia within Aesculus species is not uniform, with certain cultivars and geographical populations showing distinct phytochemical profiles [7]. Escin constitutes approximately 10% of the seed cotyledon composition in horse chestnut, with the total escin mixture comprising more than 30 different saponin compounds derived primarily from two aglycones: protoaescigenin and barringtogenol C [7] [8].

Tissue-Specific Localization in Plant Materials

Endosperm Concentration

The endosperm represents the primary storage site for escin Ia within Aesculus hippocastanum seeds, exhibiting remarkably high concentrations compared to other plant tissues [2]. Quantitative analyses using high-performance liquid chromatography have demonstrated that the endosperm contains 52.05 ± 0.67 grams per kilogram of escin content (measured in 2012 samples) [2]. This concentration is approximately 163 times higher than the corresponding levels found in seed skin tissues [2].

The endosperm serves as the principal repository for triterpene saponins, with escin Ia being the most abundant individual saponin component [4]. Within the enriched escin extract from endosperm tissue, escin Ia accounts for approximately 27.21% by weight, making it the dominant saponin among the four major escin I isomers (escin Ia, escin Ib, isoescin Ia, and isoescin Ib) [4]. The high concentration in endosperm tissue is attributed to its role as a nutrient storage organ for developing embryos, where triterpene saponins may serve protective functions against pathogen attack and herbivory [9].

Tissue culture studies have provided additional insights into endosperm-specific accumulation patterns. Androgenic embryos at the cotyledonary stage contain escin levels approaching those found in natural zygotic embryos, reaching 6.96% in mature zygotic embryos compared to 6.77% in androgenic embryos treated with 2,4-dichlorophenoxyacetic acid [9]. These findings suggest that the endosperm development pathway is crucial for establishing the characteristic high escin Ia concentrations observed in mature seeds [9].

Seed Skin Distribution

The seed skin (testa) of Aesculus hippocastanum contains significantly lower concentrations of escin Ia compared to the endosperm, with measurements indicating 0.32 ± 0.012 grams per kilogram of total escin content [2]. This represents less than 1% of the concentration found in the corresponding endosperm tissue, highlighting the highly specialized localization of triterpene saponin accumulation within the seed structure [2].

Thin-layer chromatography analyses have confirmed the presence of escin Ia in seed skin tissues, although the intensity of detected spots is considerably reduced compared to endosperm samples [2]. The lower concentration in seed skin may reflect the tissue's primary structural and protective functions rather than storage purposes [10]. The seed skin serves as a physical barrier protecting the nutrient-rich endosperm, and the reduced escin Ia content may be related to different metabolic requirements in this tissue layer [2].

Comparative studies across different harvest years have shown that seed skin exhibits greater relative losses of escin content during storage compared to endosperm tissue. The escin content in seed skin decreased by more than 40% during two-year storage periods, compared to approximately 30% reduction in endosperm tissue [2] [10]. This differential stability pattern suggests that the biochemical environment and storage conditions within seed skin may be less favorable for maintaining escin Ia integrity over extended periods [10].

Biosynthetic Pathways and Regulation

The biosynthesis of escin Ia follows a complex multi-step pathway that begins with the mevalonate pathway and proceeds through triterpene cyclization, hydroxylation, glycosylation, and acylation reactions [11] [5]. The initial step involves the conversion of 2,3-oxidosqualene to β-amyrin through the action of oxidosqualene cyclase AcOCS6, which has been identified as a key enzyme in the escin biosynthetic pathway [5].

Recent genomic studies have revealed that escin Ia biosynthesis is controlled by two distinct biosynthetic gene clusters (BGCs) in Aesculus chinensis [5]. AcCluster I, located on chromosome 15, contains multiple cytochrome P450 genes (AcCYP716A274, AcCYP716A276, AcCYP716A277, AcCYP716A278) and BAHD acyltransferases (AcBAHD1-AcBAHD5) [5]. AcCluster II, positioned on chromosome 8, houses AcCYP716A275 and the cellulose synthase-like gene AcCSL1 [5]. These gene clusters originated from an Aesculus-specific whole-genome duplication event that occurred approximately 30.8 million years ago [5].

The cytochrome P450 enzymes AcCYP716A278 and AcCYP716A275 catalyze site-specific hydroxylation reactions at the C-21β and C-16α positions, respectively, of the β-amyrin backbone [5]. The cellulose synthase-like enzyme AcCSL1 performs glucuronidation reactions, adding D-glucuronic acid moieties to form the characteristic glycoside structure of escin Ia [5]. The final acylation step is carried out by BAHD acyltransferases AcBAHD3 and AcBAHD6, which utilize acetyl-CoA as an acetyl donor to catalyze C-22 O-acetylation of desacetylaescin I precursors [5].

Gene expression analyses have demonstrated that these biosynthetic genes show seed-specific expression patterns, with particularly high activity in developing seeds where escin Ia accumulation occurs [5]. The coordinate regulation of these genes suggests the presence of transcriptional control mechanisms that ensure the proper timing and tissue specificity of escin Ia biosynthesis [5].

Environmental Factors Affecting Escin Ia Content

Temperature represents a critical environmental factor influencing escin Ia stability and molecular behavior [12]. Higher temperatures enhance the adsorption kinetics of escin Ia molecules, leading to increased molecular mobility and penetration rates [12]. Studies using surface pressure-time adsorption kinetics have shown that elevated temperatures facilitate faster adsorption processes, although prolonged exposure to high temperatures may also accelerate degradation reactions [12].

The pH of the surrounding environment significantly affects escin Ia molecular configuration and stability [12]. Escin Ia contains a carboxylic group in its glycoside moiety, which confers intrinsic pH-dependent properties with a pKa value of approximately 4.7 ± 0.2 [12]. Below this pH threshold, escin Ia exists predominantly in its neutral form, while above pH 4.7, the molecule becomes deprotonated and ionized [12]. This ionization state influences intermolecular interactions, with charged forms exhibiting altered aggregation behavior and reduced stability of molecular clusters [12].

Geographical source and cultivation conditions contribute to variations in escin Ia content across different plant populations [3]. Comparative studies between Aesculus hippocastanum and Aesculus indica grown under similar conditions have revealed species-specific differences that may reflect genetic adaptation to different environmental conditions [3]. These variations suggest that factors such as soil composition, climate, and seasonal patterns may influence the biosynthetic pathway activity and final escin Ia concentrations [3].

Harvest timing plays a crucial role in determining escin Ia content, as the biosynthetic pathway activity varies throughout the growing season [4]. The expression of key biosynthetic genes shows temporal patterns that correspond to seed development stages, with peak escin accumulation occurring during specific developmental windows [5]. Environmental stressors such as drought, pathogen pressure, or temperature fluctuations may also modulate escin biosynthesis as part of plant defense responses [4].

Tissue culture conditions provide additional insights into environmental regulation of escin Ia production [9]. Hairy root cultures of Aesculus hippocastanum produce substantial amounts of escin (3.57-4.09%), demonstrating that escin biosynthesis can occur independently of seed development when appropriate growth conditions are provided [9]. The addition of specific phytoregulators, particularly 2,4-dichlorophenoxyacetic acid, can enhance escin production to levels approaching those found in natural zygotic embryos [9].

XLogP3

0.7

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

13

Exact Mass

1130.55090361 g/mol

Monoisotopic Mass

1130.55090361 g/mol

Heavy Atom Count

79

UNII

LB5DJT9FIW

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

26339-90-2

Wikipedia

Escin Ia

Use Classification

Cosmetics -> Tonic

Dates

Last modified: 08-15-2023

Explore Compound Types